2-(4-Methoxyphenoxy)-2-phenylacetic acid
Overview
Description
2-(4-Methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H14O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenylacetic acid backbone with a methoxyphenoxy group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenylacetic acid typically involves the reaction of 4-methoxyphenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between 4-methoxyphenol and phenylacetic acid chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares a similar structure but with a propanoic acid backbone.
2-(4-Methoxyphenoxy)acetic acid: Similar structure with an acetic acid backbone.
2-(4-Methoxyphenoxy)benzoic acid: Contains a benzoic acid backbone.
Uniqueness
2-(4-Methoxyphenoxy)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-9-13(10-8-12)19-14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) |
InChI Key |
SAONIQICQBDONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.